molecular formula C12H7Cl3 B1581958 3,3',4-Trichlorobiphenyl CAS No. 37680-69-6

3,3',4-Trichlorobiphenyl

Cat. No. B1581958
CAS RN: 37680-69-6
M. Wt: 257.5 g/mol
InChI Key: JHBVPKZLIBDTJR-UHFFFAOYSA-N
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Description

3,3’,4-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular structure of 3,3’,4-Trichlorobiphenyl consists of two benzene rings with three chlorine atoms attached at the 3, 3’, and 4 positions . The exact molecular mass is 255.961 g/mol .


Physical And Chemical Properties Analysis

3,3’,4-Trichlorobiphenyl has a density of 1.4±0.1 g/cm³ . It has a molar refractivity of 70.4±0.3 cm³ . The compound has no hydrogen bond acceptors or donors, and one freely rotating bond . Its ACD/LogP value is 6.00 .

Scientific Research Applications

Synthesis and Chromatographic Assessment

3,3',4-Trichlorobiphenyl (TCBP) is synthesized through diazotization of dichlorobenzidine, followed by chlorination. Its purification is achieved via column chromatography and recrystallization, facilitating its use in toxicological studies due to high purity and reliability (Nakatsu et al., 1982).

Structural Determination and Characterization

The structural determination of trichlorobiphenyl, including 3,3',4-Trichlorobiphenyl, involves advanced techniques like X-ray analysis. This process helps in understanding the molecular structure and the disposition of chlorine atoms on biphenyl moieties, essential for various scientific analyses (Moes & Lenstra, 1986).

Metabolism Studies

In ecological chemistry, the metabolism of trichlorobiphenyls like 3,3',4-Trichlorobiphenyl in plants and animals is a subject of study. These investigations reveal how such compounds are transformed and metabolized in living organisms, which is crucial for understanding environmental impacts and potential risks (Moza et al., 1976).

Analytical Chemistry Applications

Trichlorobiphenyl, including 3,3',4-Trichlorobiphenyl, is analyzed using techniques like adsorptive stripping voltammetry. This method allows for the sensitive detection and quantification of such compounds in various samples, critical for environmental monitoring and research (Lam & Kopanica, 1984).

Safety And Hazards

3,3’,4-Trichlorobiphenyl is considered moderately toxic . It can cause harm if swallowed, absorbed through the skin, or inhaled . It may cause liver damage and is classified as a possible cancer hazard . It’s recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1,2-dichloro-4-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVPKZLIBDTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865879
Record name 3,3',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4-Trichlorobiphenyl

CAS RN

37680-69-6
Record name 3,3',4-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4-Trichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3',4-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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